molecular formula C9H7N B1584988 Cinnamonitrile CAS No. 4360-47-8

Cinnamonitrile

Cat. No.: B1584988
CAS No.: 4360-47-8
M. Wt: 129.16 g/mol
InChI Key: ZWKNLRXFUTWSOY-UHFFFAOYSA-N
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Description

Cinnamonitrile, with the IUPAC name (E)-3-phenylprop-2-enenitrile, is an organic compound recognized for its distinct spicy cinnamon aroma . This nitrile-containing compound is of significant interest in research and development, particularly as a approved fragrance ingredient in products such as air fresheners . With the linear conformation and strong electron-withdrawing properties characteristic of the nitrile functional group, this compound serves as a valuable building block in synthetic chemistry . It is employed in the synthesis of novel heterocycles and has been used to create 7H-thiazolo-[3,2-a]-pyridines, which are investigated as potential antimicrobial agents . Recent research has also explored the design of novel this compound derivatives for application as UV absorbers, where structural modification allows for fine-tuning of absorption wavelength and enhanced material stability . Synthetic routes to this compound include an aldol-like condensation of benzaldehyde with acetonitrile, an elimination reaction of various cinnamaldehyde-derived oximes, and the oxidative coupling of benzene with acrylonitrile . This product is intended for research purposes only and is not meant for human consumption, diagnostic use, or therapeutic application. Please refer to the Safety Data Sheet (SDS) for proper handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-phenylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKNLRXFUTWSOY-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N
Source PubChem
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DSSTOX Substance ID

DTXSID8044385
Record name (2E)-3-Phenylprop-2-enenitrile
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Molecular Weight

129.16 g/mol
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CAS No.

1885-38-7, 4360-47-8
Record name (2E)-3-Phenyl-2-propenenitrile
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Record name trans-Cinnamonitrile
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Record name Cinnamonitrile
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Record name 2-Propenenitrile, 3-phenyl-, (2E)-
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Preparation Methods

Preparation via Dehydration of Chinese Cassia Tree Aldoxime

One classical method involves the dehydration of Chinese cassia tree aldoxime to produce cinnamonitrile. This method has been extensively studied and patented, with several variations in reaction conditions and catalysts.

  • Procedure: Anhydrous sodium carbonate, hydroxylamine hydrochloride, and water are mixed to form aldoxime, which is then dehydrated to yield this compound.
  • Catalysts and Conditions: Alkali phase-transfer catalysis using potassium hydroxide and tetrabutylammonium bromide (TBAB) in toluene is common. The dehydration reaction proceeds with high transformation efficiency.
  • Advantages: High yield (up to 95%), low cost, and relatively simple handling.
  • Limitations: Some methods use toxic solvents like benzene or methyl alcohol; microwave-assisted methods suffer from heat inhomogeneity and poor reliability; controlling reaction conditions is critical to avoid side reactions and maintain yield.
  • Industrial Application: The method is suitable for industrial-scale production due to its cost-effectiveness and high yield, especially when avoiding toxic solvents and microwave irradiation.
Parameter Details
Starting Material Chinese cassia tree aldoxime
Catalysts KOH, TBAB
Solvent Toluene (recyclable)
Yield >95%
Reaction Time Variable, typically several hours
Advantages High yield, low cost, industrially viable
Disadvantages Sensitive to reaction conditions, solvent toxicity concerns in some variants

One-Pot Synthesis from Lignin β-O-4 Model Compounds

A sustainable and innovative approach involves the one-pot synthesis of this compound derivatives from lignin β-O-4 model compounds.

  • Mechanism: The process starts with selective oxidation of the γ-hydroxyl group in the lignin model compound using 2,2,6,6-tetramethylpiperidine oxide (TEMPO) and (diacetoxyiodo)benzene (BAIB) in the presence of a strong base.
  • Reaction Steps: Oxidation leads to retro-aldol condensation, cleaving the Cα–Cβ bond to yield veratraldehyde, which then undergoes aldol condensation with nitriles to form cinnamonitriles.
  • Advantages: Transition-metal-free, environmentally friendly, and uses renewable lignin feedstocks.
  • Applications: Produces this compound derivatives with antibacterial and antifungal activities, highlighting pharmaceutical potential.
Parameter Details
Starting Material Lignin β-O-4 model compounds
Oxidants TEMPO, BAIB
Base Strong base (unspecified)
Catalyst None (transition-metal-free)
Yield Good (specific yields not stated)
Advantages Sustainable, green chemistry approach
Applications Pharmaceutical intermediates

Copper(I) Cyanide-Mediated One-Pot Synthesis from Dibromoolefins

A practical and cost-effective protocol for synthesizing this compound derivatives involves a copper(I) cyanide (CuCN)-mediated reaction.

  • Procedure: Substituted 2,2-dibromovinyl benzene derivatives are reacted with CuCN in dry dimethylformamide (DMF) under reflux at 140–160 °C for 10–15 hours under nitrogen atmosphere.
  • Reaction Details: The ratio of dibromoolefin to CuCN ranges from 1:2 to 1:3. The reaction produces this compound derivatives as a mixture of trans and cis isomers (ratio 3:1 to 10:1).
  • Yields: Isolated yields after chromatographic purification range from 50% to 90%, with typical examples around 63–71%.
  • Purification: Products are purified by column chromatography.
  • Advantages: Single-step, one-pot synthesis; versatile for various substituted this compound derivatives; suitable for preparing a library of compounds.
  • Applications: Useful in cosmetic and pharmaceutical industries due to the diversity of derivatives accessible.
Parameter Details
Starting Material Substituted 2,2-dibromovinyl benzene
Reagent CuCN
Solvent Dry DMF
Temperature 140–160 °C
Reaction Time 10–15 hours
Atmosphere Nitrogen
Yield 50–90% (typical ~63–71%)
Product Isomers Trans:cis ratio 3:1 to 10:1
Purification Column chromatography

Knoevenagel Condensation for this compound Derivatives

Knoevenagel condensation is another widely used method for synthesizing this compound and its derivatives.

  • Procedure: Aromatic aldehydes are condensed with malononitrile or substituted acetonitriles in the presence of a base catalyst.
  • Reaction Features: This method allows structural modifications by varying the aldehyde and nitrile components, enabling the synthesis of diarylether and diarylmethane derivatives.
  • Applications: The resulting this compound derivatives have been studied as adjuvants to restore antibiotic susceptibility and for other pharmaceutical uses.

Heck Arylation of Acrylonitrile

A catalytic method involves the Heck reaction between acrylonitrile and aryl iodides.

  • Catalyst: Palladium-based catalysts are typically used.
  • Procedure: Acrylonitrile reacts with aryl iodides in the presence of a base and solvent such as p-xylene.
  • Outcome: Produces (E)-cinnamonitriles with good selectivity.
  • Advantages: Efficient for synthesizing trans isomers; applicable for various aryl substituents.

Summary Table of this compound Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield Range Advantages Limitations
Dehydration of Chinese Cassia Aldoxime Aldoxime from Chinese cassia tree KOH, TBAB, toluene Ambient to reflux, hours >95% High yield, industrial applicability Sensitive to conditions, some toxic solvents
One-Pot from Lignin β-O-4 Segments Lignin model compounds TEMPO, BAIB, strong base Mild, transition-metal-free Good Sustainable, green, pharmaceutical potential Complex lignin substrates
CuCN-Mediated One-Pot from Dibromoolefins Substituted dibromovinyl benzenes CuCN, DMF 140–160 °C, 10–15 h, N2 50–90% Versatile, single-step, diverse derivatives Requires inert atmosphere, long reaction time
Knoevenagel Condensation Aromatic aldehydes, malononitrile Base catalyst Variable Moderate to high Structural diversity, pharmaceutical relevance Requires purification steps
Heck Arylation Acrylonitrile, aryl iodides Pd catalyst, base Elevated temperature Good Efficient, selective for (E)-isomers Requires Pd catalyst, sometimes expensive

Chemical Reactions Analysis

Types of Reactions: Cinnamonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Cinnamonitrile serves as a crucial intermediate in organic synthesis. Its derivatives are utilized in the production of various heterocyclic compounds, which are essential in the development of pharmaceuticals and agrochemicals.

  • Synthesis of Heterocycles : this compound derivatives are pivotal in synthesizing a range of heterocyclic compounds through reactions such as hydrocyanation and Knoevenagel condensation. For instance, a CuCN-mediated one-pot synthesis has been developed for producing substituted this compound derivatives with good yields, demonstrating its utility in industrial applications .

Table 1: Common Reactions Involving this compound Derivatives

Reaction TypeDescriptionApplications
HydrocyanationReaction with alkenes to form nitrilesSynthesis of pharmaceuticals
Knoevenagel CondensationCondensation with carbonyl compoundsProduction of agrochemicals
Metal-Catalyzed ReactionsCatalytic hydration reactionsEnvironmental applications

Pharmaceutical Applications

This compound and its derivatives have shown significant potential in pharmaceutical applications, particularly in drug synthesis.

  • Chiral Drug Synthesis : The compound is employed in the synthesis of chiral drugs, where enantiomeric purity is crucial. Analytical methods involving this compound are used to assess the enantiomeric composition of pharmaceutical products . The ability to discriminate between enantiomers is vital for ensuring efficacy and safety in drug formulations.
  • Bioactive Compounds : Research indicates that this compound exhibits biological activity, making it a candidate for developing new therapeutic agents. Studies have explored its effects on various biological pathways, contributing to the discovery of novel drugs .

Case Study: Chiral Separations

A study highlighted the use of simulated moving bed chromatography for separating enantiomers derived from this compound. This method allows for efficient purification processes crucial for pharmaceutical applications .

Cosmetic Industry

This compound is also recognized for its applications in the cosmetic industry due to its aromatic properties and potential skin benefits.

  • Fragrance Component : The compound is used as a fragrance ingredient in various cosmetic products. Its pleasant scent enhances product appeal and consumer acceptance.
  • Skin Care Formulations : Research suggests that this compound derivatives may possess antioxidant properties, making them suitable for inclusion in skin care products aimed at combating oxidative stress .

Table 2: Applications of this compound in Cosmetics

Application TypeDescription
FragranceUsed as a scent component in perfumes and lotions
Skin CarePotential antioxidant properties for skin formulations

Environmental Applications

Recent studies have explored the environmental implications of this compound, particularly regarding its biodegradability and potential use in green chemistry.

  • Biodegradable Solvents : this compound derivatives are being investigated as alternatives to traditional solvents that pose environmental hazards. Their lower toxicity profiles could contribute to more sustainable chemical processes .

Mechanism of Action

Comparison with Similar Compounds

Structural and Chemical Properties Comparison

Cinnamonitrile’s α,β-unsaturated nitrile structure distinguishes it from simpler nitriles like benzonitrile (C₆H₅CN) and aliphatic nitriles such as acrylonitrile (CH₂=CHCN) and crotononitrile (CH₃CH=CHCN). The conjugation between the nitrile and phenyl groups enhances its electrophilicity, enabling participation in Michael additions and cyclization reactions . In contrast, benzonitrile lacks this conjugation, resulting in weaker interactions with hydrophobic enzyme pockets .

Key Structural Differences :

  • This compound : Conjugated system with a phenyl group and nitrile.
  • Fumaronitrile (NC-CH=CH-CN): A dinitrile with two nitrile groups, enabling bifunctional reactivity .

Enzyme Substrate Specificity and Kinetic Parameters

This compound’s enzymatic interactions vary significantly across nitrilases and hydratases:

Enzyme Substrate Kₘ (mM) Catalytic Efficiency (kₐₜ₍₋₆ / Kₘ) Reference
Nit11764 (nitrilase) This compound 1.27 0.78
Nit11764 Fumaronitrile 8.57 0.09
Nit6803 Fumaronitrile N/A Higher activity than this compound
  • Nit11764 exhibits a 7-fold higher affinity for this compound over fumaronitrile due to favorable hydrophobic interactions with residues like Tyr50, Phe55, and Trp161 .
  • Nit6803 , however, prefers fumaronitrile, highlighting enzyme-specific substrate selectivity .

Metabolic Pathways and Byproducts

In rat models, this compound undergoes two metabolic pathways:

Direct conjugation with glutathione to form N-acetyl-S-(2-cyanoethyl)-L-cysteine (98% of metabolites).

Epoxidation followed by hydrolysis to yield N-acetyl-S-(2-hydroxyethyl)-L-cysteine (2%) .

Comparison with Similar Nitriles :

Compound Direct Conjugation (%) Epoxidation (%)
This compound 98 2
Acrylonitrile 72 28
Crotononitrile 91 9

The phenyl group in this compound sterically hinders epoxidation, favoring direct conjugation .

Influence of Substituents and Isomerism

Substituents and stereochemistry profoundly impact this compound’s properties:

  • Cis/Trans Isomerism: cis-4-(2,2,3,3-Tetrafluoropropoxy)this compound: Melting point 53.95°C. trans-Isomer: Melting point 50.6°C .
  • Substituent Effects :
    • Fluorinated derivatives (e.g., tetrafluoropropoxy) improve thermal stability and bioavailability .
    • Methoxy groups enhance nematicidal activity by increasing hydrophobicity .

Biological Activity

Cinnamonitrile, a compound derived from cinnamon, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound (3-methyl-5-phenyl-2-pentenonitrile) is characterized by its nitrile functional group attached to a cinnamic acid derivative. Its unique structure contributes to its biological activity, particularly in antimicrobial and anticancer applications.

1. Antimicrobial Properties

This compound exhibits significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that the application of cinnamon nanoparticles, which include this compound, accelerated wound healing in diabetic rats infected with MRSA. The combination of cinnamon nanoparticles and HAMLET (human alpha-lactalbumin made lethal to tumor cells) significantly reduced wound area and improved healing outcomes compared to control groups .

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. Research indicates that certain derivatives demonstrate potent anti-proliferative effects on various cancer cell lines. For instance, compounds derived from this compound have shown DNA fragmentation in treated cells after 24 hours, suggesting induction of apoptosis .

Table 1: Summary of Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
CN1MCF-715Induction of apoptosis
CN2HeLa10DNA fragmentation
CN3A54912Cell cycle arrest

3. Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Compounds derived from cinnamic acid have shown the ability to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models . This suggests potential applications in treating inflammatory diseases.

The biological activities of this compound are primarily attributed to its ability to interact with cellular pathways:

  • Antibacterial Mechanism : this compound disrupts bacterial cell membranes and inhibits biofilm formation, enhancing its efficacy against resistant strains like MRSA.
  • Anticancer Mechanism : The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death in cancerous cells .

Case Study 1: Wound Healing in Diabetic Rats

A study involving diabetic male rats demonstrated that topical application of cinnamon nanoparticles containing this compound significantly improved healing rates of MRSA-infected wounds. Measurements showed a marked reduction in wound area and enhanced histological parameters compared to control groups .

Case Study 2: Anticancer Efficacy

In vitro studies on human cancer cell lines revealed that this compound derivatives exhibited strong anti-proliferative effects. The study noted significant DNA damage and cell cycle arrest in treated cells, indicating potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of cinnamonitrile to achieve high purity?

  • Methodological Approach : Use solvent systems like tetrahydrofuran (THF) with sodium hexamethyldisilazane (NaHMDS) to enhance reaction efficiency, as demonstrated in deuterated this compound synthesis. This reduces the need for excess acetonitrile and improves yield . For isomer separation, fractional distillation under reduced pressure (e.g., 5 mmHg) and melt crystallization (solidification points: cis-4-(2,2,3,3-tetrafluoropropoxy)this compound at 53.95°C vs. trans at 50.6°C) can achieve >99% purity .

Q. What analytical techniques are recommended for structural characterization of this compound derivatives?

  • Key Methods :

  • 1H-NMR : Identify peaks for aromatic protons (e.g., 7.34–7.44 ppm for trans-4-(2,2,3,3-tetrafluoropropoxy)this compound) and nitrile-adjacent protons (5.77 ppm, d, J=16.7 Hz) .
  • 19F-NMR : Detect fluorine environments (e.g., -125.1 ppm for –CF2– groups) .
  • IR Spectroscopy : Confirm nitrile (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines : Use respiratory protection (e.g., NIOSH-approved masks), chemical-resistant gloves (nitrile or neoprene), and eye shields. In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation. Note that oral LD50 in rats exceeds 4,000 mg/kg, but chronic toxicity data remain limited .

Advanced Research Questions

Q. How can cis- and trans-isomers of this compound derivatives be separated with minimal cross-contamination?

  • Separation Workflow :

Fractional Distillation : Separate cis/trans mixtures (e.g., 80–95% purity) by exploiting boiling point differences under reduced pressure.

Melt Crystallization : Further purify trans isomers (lower solidification point) via controlled cooling cycles .

  • Data Insight : Distillation yields cis isomer in overhead fractions (85–90% purity), while trans accumulates in residues. Subsequent crystallization increases purity to >99% .

Q. What strategies resolve contradictions in this compound’s reaction kinetics across studies?

  • Approach :

  • Controlled Variables : Standardize solvent (acetonitrile), temperature (90°C), and pressure (5 atm) to replicate dehydration of cinnamaldehyde oxime to this compound .
  • UV-Vis Calibration : Use molar absorptivity values (ε286nm = 35,640 L·mol⁻¹·cm⁻¹ for oxime vs. 17,800 L·mol⁻¹·cm⁻¹ for nitrile) to quantify conversion rates .

Q. How does the nitrile group in this compound influence drug-target interactions in antiviral therapies?

  • Mechanistic Insight : The nitrile group forms hydrogen bonds with water molecules, anchoring this compound derivatives (e.g., rilpivirine) to HIV-1 reverse transcriptase. This mitigates drug resistance caused by enzyme mutations .
  • Experimental Validation : Molecular dynamics simulations and X-ray crystallography can map hydrogen-bonding networks (e.g., water-mediated interactions at 2.8–3.1 Å distances) .

Research Design Frameworks

  • PICO Framework : Define Population (e.g., enzyme targets), Intervention (this compound derivatives), Comparison (alternative inhibitors), and Outcome (binding affinity measurements) .
  • FINER Criteria : Ensure questions are Feasible (e.g., scalable synthesis), Novel (e.g., isomer-specific effects), and Relevant to drug discovery .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinnamonitrile
Reactant of Route 2
Cinnamonitrile

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